- Novel deoxygenative acylation of diaryl ketones with acylsilanes mediated by lanthanoid metalsTetrahedron Letters, 1994, 35(37), 6897-8,
Cas no 91-01-0 (Benzhydrol)
Diphenyl methanol(English nameBenzhydrol)Also known as diphenyl methanol\Biphenyl methanol(Diphenylmethanol\Diphenyl carbinol)1,1,-Diphenyl methanol(1,1-diphenylmethanol),Ah-Phenyl benzyl alcohol(alpha.-phenyl-phenylmethanol),hydroxyl-Diphenylmethane(hydroxy-diphenyl methane).White to light beige crystalline solid at room temperature,Soluble in ethanol\ether\Chloroform and carbon disulfide,Almost insoluble in cold crude gasoline,20°CwatersolubilityOnly for0.5 g/L.Low toxicity,Avoid contact with skin and eyes,Lack of relevant toxicity data,Refer to methanol toxicity.Open flame\high temperature\Encounter strongOxidizing agentIgnitable combustion,ReleaseToxicGas.Mainly used in organic synthesis,Pharmaceutical industry intermediates.The molecular formula isC13H12O,(C6H5)2CHOH.
Benzhydrol structure
Benzhydrol Properties
Names and Identifiers
-
- Diphenylmethanol
- Diphenylcarbinol
- benzhydryl alcohol
- Trichlorethyl Benzoquinone
- Benzhydrol
- 1,1-diphenylmethanol
- BENZOHYDROL
- benzydrol
- BNEZHYDROL
- diphenyl methylol
- diphenyl-methanol
- hydroxy-diphenyl methane
- MOE-300
- Diphenhydramine Impurity D
- Hydroxydiphenylmethane
- Diphenylmethyl alcohol
- Diphenyl carbinol
- alpha-Phenylbenzenemethanol
- diphenyl methanol
- Benzenemethanol, .alpha.-phenyl-
- Benzenemethanol, alpha-phenyl-
- S4HQ1H8OWD
- QILSFLSDHQAZET-UHFFFAOYSA-N
- diphenylmethan-1-ol
- Benzhydrol, 99%
- PubChem14509
- Diphenylmethanol, 99%
- 1gt5
- .alpha.-Phenylbenzy
- Benzhydrol (8CI)
- α-Phenylbenzenemethanol (ACI)
- NSC 32150
- α-Phenylbenzyl alcohol
- Diphenhydramine Hydrochloride Imp. D
- +Expand
-
- MFCD00004488
- QILSFLSDHQAZET-UHFFFAOYSA-N
- 1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H
- OC(C1C=CC=CC=1)C1C=CC=CC=1
- 1424379
Computed Properties
- 184.08900
- 1
- 1
- 2
- 184.088815
- 14
- 137
- 0
- 0
- 0
- 0
- 0
- 1
- 2.7
- nothing
- 0
- 20.2
Experimental Properties
- 2.76830
- 20.23000
- 1090
- 1.599
- Slightly soluble in water.
- 297-298 °C(lit.)
- 65-67 °C (lit.)
- 0.0±0.6 mmHg at 25°C
- 160 °C
- 0.52g/l insoluble
- Colorless needle like crystals.
- Stable. Combustible. Incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, acids.
- It is easily soluble in ethanol, diethyl ether, chloroform and carbon disulfide. At 20 ℃, 1g of product is soluble in 2000ml of water and almost insoluble in cold crude gasoline.
- 1.103
Benzhydrol Security Information
- GHS07
- DC7452000
- 2
- S26-S36-S24/25
- R36/37/38
- Xi
- NONH for all modes of transport
- H315,H319,H335
- P261,P305+P351+P338
- warning
- Store at room temperature
- 36/37/38
- Warning
- Yes
Benzhydrol Customs Data
- 2906210000
-
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Benzhydrol Price
Benzhydrol Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2768539-85-9 Solvents: Isopropanol ; 5 h, 82 °C
Reference
- Half-sandwich ruthenium(II)(η6-p-cymene) complexes: Syntheses, characterization, transfer hydrogenation reactions, antioxidant and enzyme inhibitory activitiesJournal of Molecular Structure, 2022, 1262,,
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Carbon monoxide Catalysts: 2,2′-Bipyridine , Osmium, di-μ-iododiiodobis[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]di- Solvents: Water ; 22 h, 140 °C
Reference
- Carbon monoxide-driven osmium catalyzed reductive amination harvesting WGSR powerCatalysis Science & Technology, 2021, 11(14), 4922-4930,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2387645-44-3 Solvents: Isopropanol ; 8 h, 80 °C
Reference
- Ruthenium(II) complexes with pyridine-based Schiff base ligands: Synthesis, structural characterization and catalytic hydrogenation of ketonesJournal of Molecular Structure, 2020, 1202,,
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Isopropanol , Potassium hydroxide Catalysts: 2222720-69-4 ; 2.5 h, 82 °C
Reference
- Facile synthesis of a 2-(2'-pyridyl)-4-(methylcarboxy)quinoline ruthenium (II) based catalyst precursor for transfer hydrogenation of aromatic ketonesInorganic Chemistry Communications, 2018, 92, 64-68,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- Scandium as a pre-catalyst for the deoxygenative allylation of benzylic alcoholsOrganic & Biomolecular Chemistry, 2018, 16(1), 119-123,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (WA30 anion exchange resin) Solvents: Methanol ; 6 h, 40 °C
Reference
- Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki-Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective HydrogenationAdvanced Synthesis & Catalysis, 2017, 359(13), 2269-2279,
Synthetic Circuit 11
Reaction Conditions
1.1 Solvents: Diethyl ether ; 5 min, 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; > 1 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; > 1 min, rt
Reference
- Direct allylation of benzyl alcohols, diarylmethanols, and triarylmethanols mediated by XtalFluor-ETetrahedron Letters, 2017, 58(5), 442-444,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Isopropanol , Potassium tert-butoxide Catalysts: Tris(4-fluorophenyl)phosphine , 1801329-25-8 ; 15 min, rt → 80 °C
1.2 120 min, 80 °C
1.3 Solvents: Tetrahydrofuran
1.2 120 min, 80 °C
1.3 Solvents: Tetrahydrofuran
Reference
- N-Heterocyclic olefins as ancillary ligands in catalysis: a study of their behaviour in transfer hydrogenation reactionsDalton Transactions, 2016, 45(32), 12835-12845,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Isopropanol , Potassium tert-butoxide Catalysts: 1957178-42-5 Solvents: Acetonitrile ; 30 min, 80 °C
Reference
- Optimum difunctionality in a 2-(2-pyridyl-2-ol)-1,10-phenanthroline based ruthenium complex for transfer hydrogenation of ketones and nitriles: impact of the number of 2-hydroxypyridine fragmentsDalton Transactions, 2016, 45(27), 11162-11171,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 1868172-62-6 Solvents: Isopropanol , Water ; 10 min, rt → 110 °C
1.2 3 h, 110 °C
1.3 Reagents: Cyclohexane
1.2 3 h, 110 °C
1.3 Reagents: Cyclohexane
Reference
- Transfer hydrogenation with abnormal dicarbene rhodium(III) complexes containing ancillary and modular poly-pyridine ligandsDalton Transactions, 2016, 45(11), 4570-4579,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Oxygen , Sodium borohydride Catalysts: Imidazole , Manganese, (acetato-O)[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl)tetra… (carboxylated multiwall nanotubes) Solvents: Ethanol , Chloroform ; 40 min, 0 °C
Reference
- Manganese(III) porphyrin anchored onto multiwall carbon nanotubes: An efficient and reusable catalyst for the heterogeneous reduction of aldehydes and ketonesJournal of Coordination Chemistry, 2016, 69(4), 638-649,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Isopropanol , Potassium hydroxide Catalysts: Rhodium(1+), [1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]diiodo[methylen… Solvents: Water ; 10 min, reflux
1.2 2 h, reflux
1.2 2 h, reflux
Reference
- Synthesis, Isomerization, and Catalytic Transfer Hydrogenation Activity of Rhodium(III) Complexes Containing Both Chelating Dicarbenes and Diphosphine LigandsOrganometallics, 2015, 34(24), 5723-5733,
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 30 min, rt
Reference
- In situ activation of benzyl alcohols with XtalFluor-E: formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel-Crafts benzylationOrganic & Biomolecular Chemistry, 2015, 13(8), 2243-2246,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Reference
Photochemical electron-transfer reactions of 1,1-diarylethylenes
Journal of the American Chemical Society,
1986,
108(23),
7356-61
,
Benzhydrol Raw materials
Benzhydrol Preparation Products
Benzhydrol Suppliers
HUBEI ZHENBO CHEM CO,LTD
Audited Supplier
(CAS:91-01-0)
ZHOU XIAO JIE
18040568358
hubeizhenbochem@163.com
TCI (Shanghai) Development Co., Ltd.
Audited Supplier
(CAS:91-01-0)
ZHANG ZE YUAN
13061970904
Sales-CN@TCIchemicals.com
HU BEI YONG KUO Technology Co., Ltd.
Audited Supplier
(CAS:91-01-0)
SUN YAO
18064098002
1248580055@qq.com
Nantong Reform Petro-chemical Co.,Ltd
Audited Supplier
(CAS:91-01-0)
CAO HAI YAN
19952847550
2143087160@qq.com
J&K Scientific
Audited Supplier
(CAS:91-01-0)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
JIANG SU RUN FENG HE CHENG Technology Co., Ltd.
Audited Supplier
(CAS:91-01-0)
CAI JING LI
18662931390
507167383@qq.com
Hubei Guangao Biotechnology Co.,Ltd.
Audited Supplier
(CAS:91-01-0)
GUO YIN
13657291602
1208480055@qq.com
NAN JING WANG ZHI XING YI YAO Technology Co., Ltd.
Audited Supplier
(CAS:91-01-0)
LIAO KAI
18569809817
3007551076@qq.com
WU HAN XIN XIN JIA LI Biotechnology Co., Ltd.
Audited Supplier
(CAS:91-01-0)
WANG JING LI
13207195831
wjyxxjl@foxmail.com
Benzhydrol Related Literature
-
Anlian Zhu,Lingjun Li,Jianji Wang,Kelei Zhuo Green Chem. 2011 13 1244
-
Hidemasa Hikawa,Yumo Machino,Mariko Toyomoto,Shoko Kikkawa,Isao Azumaya Org. Biomol. Chem. 2016 14 7038
-
Hidemasa Hikawa,Mariko Toyomoto,Shoko Kikkawa,Isao Azumaya Org. Biomol. Chem. 2015 13 11459
-
Diana V. Silva-Brenes,Noémie Emmanuel,Vilmalí López Mejías,Jorge Duconge,Cornelis Vlaar,Torsten Stelzer,Jean-Christophe M. Monbaliu Green Chem. 2022 24 2094
-
Hidemasa Hikawa,Isao Azumaya Org. Biomol. Chem. 2014 12 5964
-
Atul Chaskar,Kaliyappan Murugan Catal. Sci. Technol. 2014 4 1852
-
Yuting Li,Yan Zhu,Guangliang Tu,Jingyu Zhang,Yingsheng Zhao RSC Adv. 2018 8 30374
-
8. Platinum(ii)-catalyzed dehydrative C3-benzylation of electron-deficient indoles with benzyl alcoholsHidemasa Hikawa,Yuuki Matsuura,Shoko Kikkawa,Isao Azumaya Org. Chem. Front. 2019 6 3150
-
Feng-Yang Shih,Sisi Tian,Nicholas Gallagher,Young S. Park,Robert B. Grubbs Polym. Chem. 2018 9 3223
-
Gao-Wei Li,Xiao-Juan Wang,Dan-Dan Cui,Yu-Fei Zhang,Rong-Yao Xu,Shuai-Hua Shi,Lan-Tao Liu,Min-Can Wang,Hong-Min Liu,Xin-Xiang Lei RSC Adv. 2020 10 34605
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:91-01-0)Benzhydrol
99.9%
200kg
discuss personally